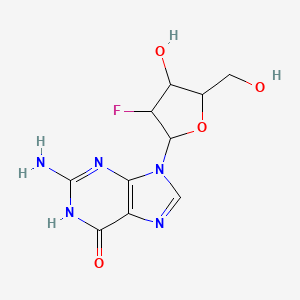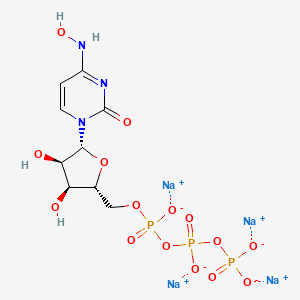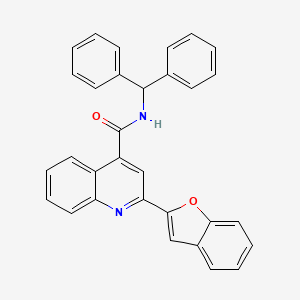![molecular formula C15H17NO3 B11929714 5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is a complex organic compound known for its unique spiro structure This compound is part of the furo[3,4-c]pyridine family, which is characterized by a fused pyridine and furan ring system The cyclopropyl group attached to the spiro center adds to its structural complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione typically involves a multi-step process. One notable method is a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the synthesis of nucleotides, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropyl-furo[3,4-c]pyridine-3,4(1H,5H)-dione: Shares a similar core structure but with different substituents.
Spiro[cyclohexane-1,1’(3’H)-furo[3,4-c]pyridine]-3’,4’(5’H)-dione: Another compound with a spiro structure but different functional groups.
Uniqueness
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is unique due to its specific spiro configuration and the presence of a cyclopropyl group
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
5'-cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-12-11(6-9-16(13)10-4-5-10)15(19-14(12)18)7-2-1-3-8-15/h6,9-10H,1-5,7-8H2 |
InChI-Schlüssel |
SGSGNCXRTWQHNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3=C(C(=O)N(C=C3)C4CC4)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
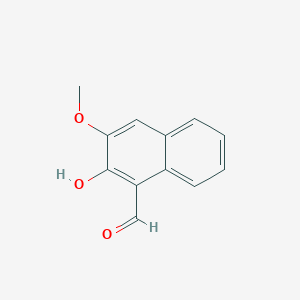
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
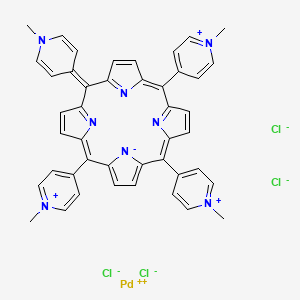
![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
